Butyrophenone, 4'-fluoro-4-(7-hydroxyspiro(benzopyran-3(2H),4'-piperidin)-1'-yl)-, hydrochloride, hemihydrate

Description

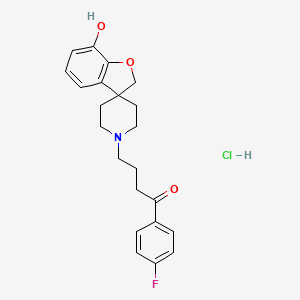

This compound is a 4'-fluorobutyrophenone derivative characterized by a unique 7-hydroxyspiro(benzopyran-3(2H),4'-piperidin) substituent at the 4-position of the butyrophenone core. Key structural features include:

- Butyrophenone backbone: A four-carbon ketone with a para-fluorophenyl group.

- Spiro system: A fused bicyclic structure where benzopyran (a benzene ring fused to a pyran oxygen-containing ring) shares a single atom with a piperidine ring.

- Salt form: The hydrochloride salt improves solubility, while the hemihydrate designation indicates crystalline water content, which may influence stability and bioavailability .

Pharmacologically, 4'-fluorobutyrophenones are historically associated with antipsychotic activity, as seen in haloperidol and related derivatives. The spiro architecture in this compound likely modulates receptor binding kinetics and selectivity compared to simpler piperidine or pyrrolidine substituents .

Properties

CAS No. |

73962-19-3 |

|---|---|

Molecular Formula |

C22H25ClFNO3 |

Molecular Weight |

405.9 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-(7-hydroxyspiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl)butan-1-one;hydrochloride |

InChI |

InChI=1S/C22H24FNO3.ClH/c23-17-8-6-16(7-9-17)19(25)5-2-12-24-13-10-22(11-14-24)15-27-21-18(22)3-1-4-20(21)26;/h1,3-4,6-9,26H,2,5,10-15H2;1H |

InChI Key |

NMGPKQCLFQDDEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC12COC3=C2C=CC=C3O)CCCC(=O)C4=CC=C(C=C4)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyrophenone derivatives typically involves the reaction of a butyrophenone core with various substituents. For this specific compound, the synthetic route may involve:

Formation of the butyrophenone core: This can be achieved through Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of the fluoro group: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Spirocyclization: The formation of the spiro(benzopyran-3(2H),4’-piperidin) structure can be achieved through cyclization reactions involving appropriate precursors.

Hydroxylation: Introduction of the hydroxyl group can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Formation of the hydrochloride salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The carbonyl group in the butyrophenone core can be reduced to form alcohols.

Substitution: The fluoro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

It may serve as a tool for studying biological processes, particularly those involving neurotransmitter systems.

Medicine

Industry

Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of butyrophenone derivatives typically involves antagonism of dopamine receptors, particularly the D2 receptor. This leads to a decrease in dopaminergic neurotransmission, which is beneficial in conditions like schizophrenia and other psychotic disorders.

Comparison with Similar Compounds

Structural Analogues of 4'-Fluorobutyrophenones

The following table summarizes key structural and pharmacological differences:

Key Observations :

- Hydroxyl groups (e.g., 7-OH in the target compound vs. 4-OH in haloperidol) may alter solubility and metabolic pathways. For instance, haloperidol’s hydroxyl group is critical for dopamine receptor antagonism .

- Electron-withdrawing substituents (e.g., trifluoromethyl in Trifluoperidol) enhance lipophilicity and metabolic stability, whereas the target compound’s benzopyran oxygen could increase polarity .

Pharmacokinetic and Toxicity Profiles

- Acute Toxicity: The target compound’s toxicity remains uncharacterized, but structurally related butyrophenones (e.g., Moperone) show moderate intraperitoneal LD₅₀ values (~500 mg/kg in mice) .

- Metabolism : The benzopyran moiety may undergo cytochrome P450-mediated oxidation, whereas haloperidol is primarily metabolized via glucuronidation. These differences could influence dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.